molecular formula C20H18N4O4S2 B2545211 (2E)-N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide CAS No. 330580-24-0

(2E)-N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide

Cat. No.: B2545211
CAS No.: 330580-24-0
M. Wt: 442.51
InChI Key: ARWFLPHYCVVXEC-KPKJPENVSA-N
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Description

The compound (2E)-N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide is a structurally complex molecule featuring a central carbamothioyl group linked to a 4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl moiety and an α,β-unsaturated 3-phenylprop-2-enamide tail. The 5-methyl-1,2-oxazole group may enhance metabolic stability, while the carbamothioyl moiety could influence binding affinity through thiourea-mediated hydrogen bonding .

Properties

IUPAC Name

(E)-N-[[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]carbamothioyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S2/c1-14-13-18(23-28-14)24-30(26,27)17-10-8-16(9-11-17)21-20(29)22-19(25)12-7-15-5-3-2-4-6-15/h2-13H,1H3,(H,23,24)(H2,21,22,25,29)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWFLPHYCVVXEC-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H18N4O3S\text{C}_{17}\text{H}_{18}\text{N}_{4}\text{O}_{3}\text{S}

This structure features a phenylprop-2-enamide backbone with a sulfamoyl substituent, which is significant for its biological activity.

Biological Activity Overview

Research on the biological activity of this compound indicates several potential pharmacological effects:

  • Anticonvulsant Activity : Similar compounds within the cinnamamide family have demonstrated anticonvulsant properties. For instance, derivatives have shown efficacy in various seizure models, suggesting that modifications to the phenyl ring or the olefin linker can influence activity significantly .
  • Antimicrobial Properties : Compounds with sulfamoyl groups are often associated with antimicrobial activity. The presence of the 5-methyl-1,2-oxazol moiety may enhance this effect, potentially making it effective against a range of bacterial strains .
  • Cytotoxicity : Initial evaluations indicate that related compounds exhibit low toxicity in vitro. For example, compounds similar to this one have been tested in cell lines such as HepG2 and H9c2, revealing safety profiles at concentrations up to 100 µM .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Sulfamoyl Group : The incorporation of the sulfamoyl group is known to enhance solubility and bioavailability, which are critical factors for drug development.
  • Phenyl Ring Substituents : Variations in substituents on the phenyl ring can lead to significant changes in potency and selectivity. For instance, electron-donating or withdrawing groups can modulate the electronic properties of the molecule, affecting its interaction with biological targets .

Case Studies

Several studies have explored the biological implications of similar compounds:

  • Anticonvulsant Studies : A study on related cinnamamide derivatives demonstrated that modifications in the molecular structure could lead to enhanced anticonvulsant effects in animal models. For example, compound KM-568 showed significant activity with an ED50 value indicating effective dosage ranges .
  • Antimicrobial Efficacy : Research has indicated that compounds with similar scaffolds exhibit broad-spectrum antimicrobial activity. The sulfamoyl moiety is particularly noted for its role in inhibiting bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis .

Research Findings

A summary of key research findings related to this compound includes:

Study FocusFindingsReference
Anticonvulsant ActivityEffective in multiple seizure models; ED50 values ranging from 13.21 mg/kg to 114.4 mg/kg
CytotoxicitySafe up to 100 µM in HepG2 and H9c2 cell lines
Antimicrobial ActivityExhibits broad-spectrum efficacy against bacteria

Scientific Research Applications

Synthesis and Characterization

The synthesis of (2E)-N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide has been achieved through various methodologies, including the use of Michael addition reactions and subsequent transformations. For instance, the compound has been synthesized by reacting 4-(5-methyl-1,2-oxazol-3-yl)sulfamoyl phenyl derivatives with appropriate thioamide precursors under controlled conditions to yield the desired product .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy. For example, compounds similar to (2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl have demonstrated percent growth inhibitions exceeding 75% against specific cancer cell lines .

Antimicrobial Activity

The sulfonamide moiety in the compound is known for its antimicrobial properties. Research indicates that derivatives containing this structural feature exhibit activity against a range of bacterial pathogens. The compound's ability to inhibit bacterial growth can be attributed to its interference with folate synthesis pathways, similar to other sulfonamide antibiotics .

Case Study 1: Anticancer Evaluation

A study evaluating a series of derivatives related to (2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl revealed that several compounds exhibited IC50 values in the low micromolar range against HCT-116 cells. The presence of the oxazole ring was crucial for enhancing anticancer activity, suggesting that modifications to this structure could lead to improved therapeutic agents .

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial efficacy, compounds derived from sulfonamide frameworks were screened against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds not only inhibited bacterial growth but also displayed synergistic effects when combined with traditional antibiotics, indicating potential for use in combination therapies .

Conclusion and Future Directions

The compound (2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl}-3-phenyprop-2-enamide presents promising applications in both cancer treatment and antimicrobial therapies. Continued research into its mechanism of action and structural optimization could yield more effective derivatives with enhanced potency and reduced side effects. Future studies should focus on clinical trials to validate these findings and explore the full therapeutic potential of this compound.

Data Table: Summary of Biological Activities

Activity Type Cell Line/Pathogen IC50/Effect Reference
AnticancerMCF-7Low micromolar
AnticancerHCT-116Low micromolar
AntimicrobialStaphylococcus aureusInhibition observed
AntimicrobialEscherichia coliInhibition observed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and biological properties:

Compound Name / ID Key Functional Groups Biological Activity (Reported) Solubility (Inferred)
Target Compound Carbamothioyl, 5-methylisoxazole sulfamoyl, α,β-unsaturated enamide Not specified in evidence Moderate (polar groups)
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide () Benzenesulfonamide, 5-methylisoxazole sulfamoyl Antimicrobial Low (non-polar aryl)
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-5-methyl-isoxazol-3-yl)sulfamoyl)phenyl)pentanamide (CF3) () 1,3-Dioxoisoindoline, pentanamide, 5-methylisoxazole sulfamoyl Not specified Low (bulky substituent)
4-{[(E)-2,3-Dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide () Schiff base (dihydroxybenzylidene), benzenesulfonamide, 5-methylisoxazole sulfamoyl Not specified Moderate (polar OH)

Key Observations :

  • Sulfamoyl vs.
  • Enamide vs. Aryl/Amide Tails : The α,β-unsaturated enamide in the target compound introduces rigidity and conjugation, which could improve binding specificity compared to the flexible pentanamide (CF3) or planar Schiff base () .
  • 5-Methylisoxazole Commonality : All compounds retain the 5-methylisoxazole sulfamoyl group, suggesting shared metabolic resistance due to the isoxazole’s stability against oxidation .
Computational and Crystallographic Insights
  • Docking Studies : Tools like AutoDock Vina () could model the target compound’s binding to enzymes (e.g., cyclooxygenase or kinase targets), leveraging its conjugated enamide for π-stacking interactions.
  • Crystallography : Programs such as SHELX () and ORTEP-3 () are critical for resolving structural features like the (2E)-configuration of the enamide, ensuring accurate stereochemical assignments .

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